Home > Products > Screening Compounds P93178 > H3 receptor-MO-1
H3 receptor-MO-1 -

H3 receptor-MO-1

Catalog Number: EVT-12565728
CAS Number:
Molecular Formula: C20H27N3O2
Molecular Weight: 341.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

H3 receptor-MO-1 is a compound that acts as a modulator of the histamine H3 receptor, which plays a significant role in the central nervous system by regulating the release of various neurotransmitters, including histamine, acetylcholine, and dopamine. The compound is classified under histamine receptor antagonists, specifically targeting the H3 receptor, which is known for its presynaptic inhibitory function on neurotransmitter release. The molecular formula for H3 receptor-MO-1 is C20H27N3OC_{20}H_{27}N_{3}O with a molecular weight of approximately 341.45 g/mol .

Synthesis Analysis

The synthesis of H3 receptor-MO-1 involves advanced organic synthesis techniques. While specific synthetic routes are not extensively published, the general approach includes constructing the core structure followed by functional group modifications to enhance biological activity. Key methods in the synthesis may include:

  • Oxidation: Utilizing oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen functionalities.
  • Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride to modify carbonyl groups to alcohols.
  • Substitution Reactions: Replacing one functional group with another to achieve desired chemical properties .
Molecular Structure Analysis

The molecular structure of H3 receptor-MO-1 reveals a complex arrangement conducive to its interaction with the histamine H3 receptor. The compound features a bicyclic structure that allows for specific binding and modulation of receptor activity. The three-dimensional conformation is crucial for its efficacy as a modulator.

Structural Data

  • Molecular Formula: C20H27N3OC_{20}H_{27}N_{3}O
  • Molecular Weight: 341.45 g/mol
  • Key Functional Groups: Includes amine and carbonyl groups that facilitate interaction with the receptor .
Chemical Reactions Analysis
  • Oxidation: Involves adding oxygen or removing hydrogen, potentially modifying amine groups.
  • Reduction: Can convert carbonyl groups into alcohols, altering reactivity and binding properties.
  • Substitution: Allows for the introduction of different functional groups, which can enhance or modify biological activity .

These reactions are essential for optimizing the compound's pharmacological properties.

Mechanism of Action

The mechanism of action for H3 receptor-MO-1 primarily involves its interaction with the histamine H3 receptor. Upon binding, it inhibits the presynaptic release of histamine and other neurotransmitters by blocking G protein-coupled signaling pathways:

  1. Receptor Binding: The compound binds to the orthosteric site of the H3 receptor.
  2. Inhibition of Signaling: This binding prevents the activation of downstream signaling pathways that would typically lead to neurotransmitter release.
  3. Reduction in cAMP Levels: Activation of G protein-coupled receptors leads to decreased cyclic adenosine monophosphate levels, affecting various cellular responses .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Solubility characteristics depend on solvent polarity; often soluble in organic solvents.

Chemical Properties

  • Stability: The compound's stability may be influenced by environmental factors such as pH and temperature.
  • Reactivity: Reactivity profiles include susceptibility to oxidation and reduction reactions, which can be exploited in further synthetic modifications .
Applications

H3 receptor-MO-1 has potential applications in various scientific fields, particularly in pharmacology and neuroscience:

  • Therapeutic Development: As a histamine H3 receptor antagonist, it is being explored for treatment options in cognitive disorders, sleep disorders, and conditions related to histaminergic dysfunctions.
  • Research Tool: It serves as a valuable tool for studying histamine signaling pathways and their implications in neurological disorders .
Molecular Foundations of Histamine H₃ Receptors

Genomic Architecture and Isoform Diversity of HRH3 Gene

The HRH3 gene, located on human chromosome 20q13.33, spans 5.5 kb and consists of four exons separated by three introns [7]. This genomic organization enables extensive alternative splicing, generating multiple H₃ receptor isoforms with structural and functional variations. Over 20 human isoforms have been identified in peer-reviewed and patent literature, with eight confirmed as functional [6] [8]. The splicing mechanisms include:

  • Exon skipping: Production of the full-length 445-amino-acid canonical isoform (H3R-445) and a C-terminally extended 453-amino-acid variant (H3R-453) due to alternative splice donor sites [2] [7].
  • Intron retention: Forms truncated isoforms like H3(ΔTM2) (431 aa) lacking the second transmembrane domain [7].
  • C-terminal alterations: Deletions in the third intracellular loop (e.g., H3(Δi3, 365 aa) or transmembrane domain 5 (e.g., rH3R-497 in rats) [2] [7].

Table 1: Major Human H₃ Receptor Isoforms

IsoformLength (aa)Structural VariationExpression Pattern
H3R-445445Canonical formCerebral cortex, basal ganglia, hippocampus
H3R-453453Extended C-terminus (KMKKKTCL)Hypothalamus, thalamus
H3(ΔTM2)431Deletion in TM2 domainLimited cortical regions
H3(Δi3)365Truncated third intracellular loopStriatum, olfactory tubercle

RNA sequencing data from the Genotype-Tissue Expression (GTEx) consortium reveals region-specific co-expression of these isoforms in the brain, with the somatosensory cortex, prefrontal cortex, and hippocampus showing distinct combinatorial patterns [2] [6]. Evolutionary analysis indicates species-specific divergence: Mice express mH3R-455 with a C-terminal extension (KMEEKKTSSL), while zebrafish lack the H3R-445 homolog entirely [2].

Functional Characterization of H₃ Receptor Splice Variants

Splice variants exhibit pharmacological heterogeneity in ligand binding and signaling:

  • The H3R-445 and H3(Δi3, 365 aa) isoforms retain high affinity for the radiolabeled antagonist [¹²⁵I]iodoproxyfan (Kd = 28 ± 5 pM and 8 ± 1 pM, respectively) [7]. However, the H3(Δi3, 365 aa) variant is signaling-deficient—unable to inhibit forskolin-induced cAMP accumulation or stimulate [³⁵S]GTPγS binding despite normal ligand binding [7]. This highlights the critical role of the 80-amino-acid C-terminal segment of the third intracellular loop in G-protein coupling.
  • Truncated isoforms like H3(ΔTM2) lose binding capacity entirely due to disrupted transmembrane topology [7].
  • Isoform-specific localization influences neural circuits: H3R-453 shows preferential expression in histaminergic neuron-rich areas (tuberomammillary nucleus), while 6TM variants (e.g., rH3R-497) localize to presynaptic terminals regulating dopamine release in the striatum [2] [9].

Table 2: Functional Differences Between Key Isoforms

Functional ParameterH3R-445H3(Δi3, 365 aa)H3(ΔTM2)
Ligand binding affinityHigh (Kd = 28 pM)High (Kd = 8 pM)Absent
Inhibition of cAMPYes (EC₅₀ = 10 nM)NoNot applicable
[³⁵S]GTPγS bindingYesNoNo
Ca²⁺ mobilizationYesNoNo

Constitutive Activity and Inverse Agonism Mechanisms

H₃ receptors exhibit high basal constitutive activity in native neuronal tissues. In rodent brain slices, ~70% of H₃ autoreceptors are constitutively active, suppressing histamine synthesis and release without agonist stimulation [3] [10]. This activity arises from:

  • Spontaneous receptor conformation shifts: Molecular dynamics simulations show the apo receptor adopts an active-like state with outward displacement of transmembrane helix 6 (TM6), similar to agonist-bound conformations [4].
  • G-protein precoupling: Constitutive Gαi/o interaction stabilizes the active state, reducing the energy barrier for downstream signaling [3].

Inverse agonists (e.g., thioperamide, pitolisant) suppress this basal activity:

  • They bind the inactive receptor conformation, shifting equilibrium toward the "off" state [3] [9].
  • In vivo effects include enhanced histamine release (2–3 fold increase in tuberomammillary nuclei) and elevated cortical acetylcholine/dopamine due to heteroreceptor blockade [9] [10].

Protean agonists (e.g., proxyfan) demonstrate context-dependent activity:

  • Act as full agonists in low-constitutive-activity systems (e.g., recombinant H3R-445)
  • Function as partial agonists or inverse agonists in high-constitutive-activity environments (e.g., native brain tissues) [3] [4].

G-protein Coupling Specificity and Signal Transduction Pathways

H₃ receptors primarily couple to Gαi/o proteins, initiating multiple signaling cascades:

Canonical Pathways:

  • cAMP inhibition: Gαi-mediated adenylate cyclase suppression reduces cytoplasmic cAMP, validated in CHO cells expressing H3R-445 (IC₅₀ = 10 nM for histamine) [5] [7].
  • Calcium channel modulation: Gβγ subunits inhibit N-type voltage-gated Ca²⁺ channels, reducing action potential-driven neurotransmitter release [1] [4].
  • MAP kinase activation: Prolonged H₃ activation stimulates ERK1/2 phosphorylation via Gβγ-PI3K pathways, influencing gene transcription [3] [10].

Isoform-Specific Signaling:

  • H3R-445 efficiently couples to both cAMP inhibition and ERK pathways.
  • H3(Δi3, 365 aa) loses all G-protein coupling despite intact ligand binding [7].
  • 6TM variants (e.g., rH3R-497) show biased signaling—activating Ca²⁺ mobilization without cAMP modulation [2].

Table 3: Signal Transduction Pathways of H₃ Receptor Isoforms

PathwayG-protein InvolvedFunctional OutcomeIsoform Specificity
cAMP reductionGαi/oDecreased PKA activity, reduced neurotransmitter releaseH3R-445, H3R-453
ERK phosphorylationGβγ-PI3KTranscriptional regulation, neuronal plasticityH3R-445
Ca²⁺ channel inhibitionGβγReduced vesicular exocytosisAll membrane-bound isoforms
Arachidonic acid releaseGαi (partial)Inflammatory modulationH3R-445 (agonist-dependent)

Molecular dynamics simulations reveal ligand-dependent conformational changes:

  • Agonist (histamine) binding: Stabilizes a "closed" orthosteric pocket with inward movement of TM3/TM5, enhancing Gαi engagement [4].
  • Inverse agonist (ciproxifan) binding: Induces "open" conformation with TM6 inward tilt, sterically blocking G-protein binding [4].
  • Sodium allostery: Na⁺ binding to Asp²·⁵⁰ in TM2 stabilizes inactive states, reducing agonist affinity 10-fold [4] [8].

Properties

Product Name

H3 receptor-MO-1

IUPAC Name

4-[(1S,2S)-2-[(2R)-4-cyclobutyl-2-methylpiperazine-1-carbonyl]cyclopropyl]benzamide

Molecular Formula

C20H27N3O2

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C20H27N3O2/c1-13-12-22(16-3-2-4-16)9-10-23(13)20(25)18-11-17(18)14-5-7-15(8-6-14)19(21)24/h5-8,13,16-18H,2-4,9-12H2,1H3,(H2,21,24)/t13-,17-,18+/m1/s1

InChI Key

NJJBLDDRYMCIMQ-XWIAVFTESA-N

Canonical SMILES

CC1CN(CCN1C(=O)C2CC2C3=CC=C(C=C3)C(=O)N)C4CCC4

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)[C@H]2C[C@@H]2C3=CC=C(C=C3)C(=O)N)C4CCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.